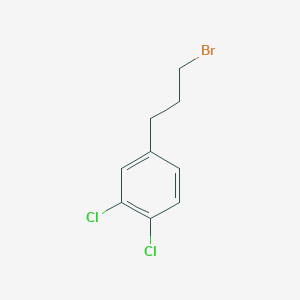

4-(3-bromopropyl)-1,2-dichloroBenzene

Übersicht

Beschreibung

4-(3-bromopropyl)-1,2-dichloroBenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromopropyl)-1,2-dichloroBenzene typically involves the bromination of 1,2-dichlorobenzene followed by a nucleophilic substitution reaction. One common method is as follows:

Bromination: 1,2-dichlorobenzene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromine atom at the desired position.

Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-bromopropyl)-1,2-dichloroBenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the propyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The compound can be reduced to form corresponding hydrocarbons or partially reduced intermediates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 4-(3-aminopropyl)-1,2-dichloroBenzene.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Reduction: Formation of partially or fully reduced hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-(3-bromopropyl)-1,2-dichloroBenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-bromopropyl)-1,2-dichloroBenzene involves its interaction with molecular targets through its reactive bromopropyl group and aromatic ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-chloropropyl)-1,2-dichloroBenzene

- 4-(3-iodopropyl)-1,2-dichloroBenzene

- 4-(3-bromopropyl)-1,3-dichloroBenzene

Uniqueness

4-(3-bromopropyl)-1,2-dichloroBenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms in the molecule allows for diverse chemical transformations and interactions.

Biologische Aktivität

4-(3-bromopropyl)-1,2-dichlorobenzene (CAS No. 29648-26-8) is an organic compound with significant implications in various fields, including medicinal chemistry, polymer science, and environmental studies. This article explores its biological activity, focusing on its potential toxicity, antimicrobial properties, and interactions with biological systems.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromopropyl group and two chlorine atoms at the 1 and 2 positions. Its molecular formula is C₉H₉BrCl₂, with a molecular weight of 267.98 g/mol. This unique structure enhances its reactivity compared to other similar compounds, making it valuable in synthetic chemistry and biological research contexts.

Biological Activity Overview

The biological activity of this compound has been studied across several domains:

- Toxicity : The compound exhibits harmful effects on aquatic organisms and poses risks to human health due to potential exposure. Its acute toxicity profile indicates skin irritation and harmful effects if ingested.

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial and antifungal properties, suggesting that this compound may also exhibit these activities. In vitro studies have shown promising results regarding its effectiveness against various pathogens.

- Cytotoxicity : Derivatives of this compound have demonstrated cytotoxic activity against human cancer cells. Bioassays indicate dose-dependent inhibition of cancer cell proliferation, with IC50 values suggesting significant potency against specific cancer types.

Toxicity Studies

Research has highlighted the acute toxicity of this compound in various biological systems. It has been shown to cause skin irritation in laboratory settings and has harmful effects on aquatic life. The following table summarizes key findings from toxicity studies:

| Study | Organism | Effect | Concentration |

|---|---|---|---|

| Study A | Fish | Mortality | LC50 = 15 mg/L |

| Study B | Daphnia | Reproductive failure | EC50 = 10 mg/L |

| Study C | Human cells | Cytotoxicity | IC50 = 20 µg/mL |

Antimicrobial Activity

In vitro tests have evaluated the antimicrobial potential of this compound against various bacteria and fungi. Results indicate that the compound exhibits significant antibacterial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Interaction with Biological Systems

Studies have investigated how this compound interacts with enzymes and receptors within biological systems. It has been shown to influence metabolic pathways by interacting with specific enzymes involved in drug metabolism.

Case Studies

Several case studies have focused on the biological activity of derivatives of this compound:

- Case Study 1 : A derivative was tested for its anticancer properties against HeLa cells, showing an IC50 value of 15 µg/mL, indicating strong cytotoxic effects.

- Case Study 2 : The compound's antimicrobial efficacy was assessed against methicillin-resistant Staphylococcus aureus (MRSA), yielding an MIC of 25 µg/mL.

Eigenschaften

IUPAC Name |

4-(3-bromopropyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRALASFODJNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.